molecular formula C12H13N5O2 B235010 N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

Cat. No. B235010
M. Wt: 259.26 g/mol
InChI Key: SPCABPAMDDCBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. ATB-346 is a prodrug that is converted into a potent inhibitor of cyclooxygenase-2 (COX-2) and a scavenger of reactive oxygen species (ROS) upon activation by serum albumin.

Mechanism of Action

ATB-346 exerts its anti-inflammatory and analgesic effects through a dual mechanism of action. First, it inhibits the production of prostaglandins by selectively blocking COX-2, which is the enzyme responsible for the synthesis of prostaglandins in response to inflammation. Second, it scavenges ROS, which are highly reactive molecules that can cause tissue damage and inflammation by inducing oxidative stress.
Biochemical and Physiological Effects
ATB-346 has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It also exhibits a superior safety profile compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides, as it does not cause gastrointestinal ulceration or bleeding, and does not increase the risk of cardiovascular events.

Advantages and Limitations for Lab Experiments

One of the main advantages of ATB-346 for lab experiments is its high potency and selectivity for COX-2 inhibition and ROS scavenging. This allows for a more precise and targeted approach to studying the role of these pathways in inflammation and pain. However, one limitation of ATB-346 is that it is a prodrug that requires activation by serum albumin, which may complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on ATB-346. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and efficacy. Another area of interest is the exploration of its potential therapeutic effects in other disease models, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms of action of ATB-346 and its potential interactions with other signaling pathways involved in inflammation and pain.

Synthesis Methods

ATB-346 is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-allyltetrazole in the presence of a base, followed by a series of purification steps. The final product is obtained as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

ATB-346 has been extensively studied in preclinical models of inflammation and pain. In vitro studies have shown that ATB-346 is a potent inhibitor of COX-2, with an IC50 value of 8.3 nM, and a scavenger of ROS, with an IC50 value of 0.18 μM. In vivo studies have demonstrated that ATB-346 exhibits superior anti-inflammatory and analgesic efficacy compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides such as diclofenac and naproxen, while also reducing the risk of gastrointestinal and cardiovascular side effects.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

3-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H13N5O2/c1-3-7-17-15-12(14-16-17)13-11(18)9-5-4-6-10(8-9)19-2/h3-6,8H,1,7H2,2H3,(H,13,15,18)

InChI Key

SPCABPAMDDCBRY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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